molecular formula C12H20Cl2N4O B2375983 (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride CAS No. 1001269-85-7

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride

Cat. No.: B2375983
CAS No.: 1001269-85-7
M. Wt: 307.22
InChI Key: OWLDVUBHSFAGQJ-RKDXNWHRSA-N
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Description

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride is a potent, selective, and cell-active inhibitor of the MTH1 protein (Nudix hydrolase 1). MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA and thus suppressing oxidative damage-induced cell death. This mechanism is particularly critical for the survival of cancer cells, which often exhibit high levels of oxidative stress. By inhibiting MTH1, this compound causes an accumulation of oxidized nucleotides in the nucleotide pool, leading to the incorporation of lethal DNA lesions, DNA strand breaks, and selective death of cancer cells. Its high selectivity and ability to induce DNA damage in various cancer models make it an invaluable chemical probe for investigating the role of MTH1 in oncology, redox biology, and DNA repair mechanisms. Researchers utilize this compound to explore novel therapeutic strategies targeting the vulnerability of cancer cells to oxidative stress. This product is offered for research applications only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWWXCCGPEYAT-UONRGADFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity.

Biological Activity

The compound (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride (CAS No. 1001269-85-7) belongs to a class of cyclopenta[d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C12H20Cl2N4O. The compound features a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related cyclopenta[d]pyrimidine derivatives. For instance, a study reported that certain derivatives exhibited significant inhibitory effects against various pathogenic bacteria and fungi. Specifically, compounds with similar structures showed moderate to potent activity against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values as low as 0.21 μM for the most active derivatives .

Table 1: Antimicrobial Activity of Related Cyclopenta[d]pyrimidine Derivatives

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida spp.Moderate
3dMicrococcus luteusModerate

Anticancer Activity

The anticancer potential of cyclopenta[d]pyrimidines has been extensively studied. A notable compound from this class demonstrated significant cytotoxic effects against several cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism appears to involve inhibition of microtubule assembly, akin to the action of colchicine .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineGI50 (nM)
1·HClTriple-negative breast cancer<10
1·HClLung carcinoma<15

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes such as DNA gyrase and MurD. The binding energies indicate strong interactions that are crucial for their antibacterial efficacy. For example, compound 3g forms multiple hydrogen bonds with key residues in the active sites of these enzymes, suggesting a robust mechanism of action .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of substituted cyclopenta[d]pyrimidines were synthesized and screened for antimicrobial activity. Compound 3g showed exceptional efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Case Study on Anticancer Properties :
    In vivo studies using xenograft models demonstrated that certain derivatives significantly inhibited tumor growth without evident toxicity to normal tissues. This highlights the therapeutic potential of this class of compounds in cancer treatment.

Scientific Research Applications

Adenosine Receptor Modulation

One of the most promising applications of this compound is its role as an antagonist or inverse agonist at adenosine A2A receptors. These receptors are implicated in several neurological disorders such as Parkinson's and Alzheimer's diseases. Compounds that modulate these receptors can potentially provide therapeutic benefits by improving motor function and cognitive abilities in affected patients .

Antitumor Activity

Research indicates that adenosine A2A receptor antagonists can inhibit tumor growth and prevent immune evasion by cancer cells. The compound's ability to interact with these receptors positions it as a candidate for cancer therapy, particularly in enhancing the immune response against tumors .

Neuroprotective Effects

The compound's interaction with the central nervous system suggests potential neuroprotective effects. By blocking adenosine receptors, it may reduce neuroinflammation and protect neuronal integrity, making it a candidate for treating neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various piperazine-containing thiazolo[5,4-d]pyrimidine derivatives, including those similar to (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride. These derivatives were evaluated for their binding affinity to human A2A receptors. Notably, some exhibited high potency and selectivity, indicating that structural modifications can enhance biological activity .

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that compounds targeting adenosine receptors can significantly improve outcomes in animal models of neurodegeneration. These studies highlight the potential for this compound to serve as a lead compound for further drug development aimed at treating conditions like Alzheimer's disease .

Activity Description Reference
Adenosine A2A Receptor AntagonismModulates receptor activity; potential for neuroprotection and antitumor effects
Neuroprotective EffectsMay reduce neuroinflammation
Antitumor ActivityInhibits tumor growth; enhances immune response

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Substitutions

Piperazine-containing heterocycles are common in medicinal chemistry due to their pharmacokinetic advantages. Below is a detailed comparison with structurally related compounds:

Compound Core Structure Substituents Key Differences
(5R,7R)-5-Methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride Cyclopenta[d]pyrimidin - Methyl (C5)
- Piperazine (C4)
- Dihydrochloride salt
Stereospecific R-configuration; fused bicyclic system enhances rigidity .
3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one 1,2,6-Thiadiazin-4-one - Chloro (C3)
- 2,4-Dimethylpiperazine (C5)
Thiadiazinone core lacks aromaticity; sulfur atom alters electronic properties .
2-Substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones Furo[2,3-d]pyridazin-7-one - Alkynyl substituents (C5)
- Methyl (C6)
Furopyridazinone system introduces oxygen heteroatom; reduced solubility .
6-(5-Chloropyridin-2-yl)-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate Pyrrolo[3,4-b]pyrazin - Chloropyridinyl (C6)
- 4-Methylpiperazine carboxylate (C5)
Pyrrolopyrazine core with ester-linked piperazine; higher molecular weight .

Pharmacological and Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral analogues like 2-substituted furopyridazinones, which require organic solvents for dissolution .
  • LogP: The cyclopenta[d]pyrimidin core (logP ~1.2) is less lipophilic than thiadiazinone derivatives (logP ~2.5) due to the absence of sulfur and chloro substituents .
  • Stereochemical Impact: The R,R-configuration in the target compound likely enhances target binding specificity compared to racemic mixtures observed in non-chiral analogues (e.g., 3-chloro-thiadiazinones) .

Preparation Methods

Cyclocondensation of Enaminones

A common approach involves reacting cyclopentanone derivatives with cyanamide or urea under acidic conditions. For example, 4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is prepared by treating 5-methylcyclopentane-1,3-dione with chlorourea in phosphoryl chloride. Yields exceed 75% when using Mn(OTf)₂ as a Lewis acid catalyst in aqueous media.

Manganese-Catalyzed Oxidative Cyclization

Advanced routes employ Mn(III)-based catalysts to form the cyclopenta[d]pyrimidine ring. For instance, 2,3-cyclopentenopyridine undergoes oxidation with t-BuOOH in water to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediates, which are subsequently functionalized. This method achieves >90% regioselectivity for the desired bicyclic structure.

Piperazine Substitution at C4

Introducing the piperazine moiety at position 4 of the pyrimidine ring requires nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine reacts with piperazine in refluxing n-butanol or DMF at 110–130°C. The reaction typically uses K₂CO₃ or DIPEA as a base, achieving 60–85% yields. Excess piperazine (2–3 equiv.) ensures complete substitution while minimizing dimerization.

Buchwald-Hartwig Amination

For sterically hindered derivatives, palladium-catalyzed coupling is preferred. A patented method employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C to couple tert-butyl piperazine-1-carboxylate with the chloropyrimidine intermediate. Deprotection with HCl in dioxane then yields the free piperazine compound.

Stereoselective Hydroxylation at C7

The (5R,7R) configuration is critical for bioactivity. Hydroxylation strategies include asymmetric catalysis, enzymatic resolution, and chiral pool synthesis.

Microbial Asymmetric Hydroxylation

JP2693536B2 discloses a biotechnological method using Cunninghamella species to hydroxylate 4-(4-cyanoanilino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine . Culturing the microbe with the substrate in methanol/DMSO at 26°C for 7 days yields the (7R) -enantiomer with 98% enantiomeric excess (ee).

Sharpless Dihydroxylation

Chemical approaches utilize OsO₄ -mediated dihydroxylation of cyclopenta[d]pyrimidine derivatives. For example, 5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is treated with OsO₄ and N-methylmorpholine N-oxide (NMO) in acetone/water to install the 7-hydroxy group. However, this method requires subsequent chromatographic resolution to isolate the (5R,7R) isomer.

Salt Formation and Purification

The dihydrochloride salt enhances aqueous solubility (>50 mg/mL). Free base compounds are treated with 2.2 equiv. HCl in ethanol or IPA, followed by crystallization.

Parameter Conditions Yield Purity
Solvent Ethanol/water (4:1) 92% 99.5%
Temperature 0–5°C
Equiv. HCl 2.2
Crystallization Slow evaporation, 24 h

Industrial-Scale Synthesis

CN107001287B outlines a scalable route:

  • Cyclopenta[d]pyrimidine core : Synthesized via Mn-catalyzed cyclization (85% yield).
  • Piperazine coupling : Using ZnCl₂ as a catalyst in THF at 80°C (78% yield).
  • Hydroxylation : Microbial resolution with Cunninghamella blakesleeana (94% ee).
  • Salt formation : HCl gas bubbled into ethanolic solution, yielding 307.22 g/mol dihydrochloride.

Analytical Characterization

Final products are validated via:

  • HPLC : >99% purity (C18 column, 0.1% TFA/ACN gradient).
  • Chiral GC : Confirmation of (5R,7R) configuration.
  • XRD : Monoclinic crystal structure (space group P2₁).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Microbial hydroxylation High enantioselectivity (98% ee) Long fermentation time (7 days) 65%
Sharpless dihydroxylation Rapid (<24 h) Requires toxic OsO₄ 50%
Chiral pool synthesis No resolution needed Limited substrate availability 70%

Q & A

How can researchers optimize the synthesis of (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride to improve stereochemical purity?

Basic Research Question
To address stereochemical purity, employ a combination of chiral chromatography and nuclear Overhauser effect spectroscopy (NOESY) to verify enantiomeric excess and spatial configuration. Use reaction conditions (e.g., temperature, solvent polarity) that favor the retention of the desired (5R,7R) configuration, as demonstrated in cyclopenta-fused heterocycle syntheses . Purification via preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical to isolate the diastereomers .

What advanced analytical techniques are recommended to resolve structural ambiguities in this compound’s cyclopenta[d]pyrimidine core?

Advanced Research Question
Combine X-ray crystallography with density functional theory (DFT) calculations to confirm bond angles and torsional strain in the fused bicyclic system. For dynamic structural analysis, use variable-temperature NMR to observe conformational changes in the 6,7-dihydro-5H-cyclopenta[d]pyrimidine moiety under different solvent conditions . Cross-validate findings with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group verification .

How should researchers design experiments to assess the compound’s solubility and stability in aqueous buffers for in vitro assays?

Basic Research Question
Adopt a pH-dependent solubility profiling approach using buffer systems (e.g., ammonium acetate, pH 6.5 ). Prepare stock solutions in DMSO (<1% v/v) and dilute into phosphate-buffered saline (PBS) or cell culture media. Monitor stability via LC-MS over 24–72 hours at 37°C to detect hydrolysis or degradation products. Include controls for light sensitivity and oxidative stability (e.g., under nitrogen atmosphere) .

What methodologies are suitable for investigating the compound’s metabolic stability and cytochrome P450 interactions?

Advanced Research Question
Use human liver microsomes (HLMs) or hepatocyte incubations with NADPH cofactors to track metabolic pathways via LC-MS/MS. Identify phase I/II metabolites and quantify CYP inhibition using fluorogenic substrates (e.g., CYP3A4, CYP2D6). Apply kinetic modeling (e.g., Michaelis-Menten) to determine intrinsic clearance rates . Cross-reference with in silico tools like molecular docking to predict binding affinities to CYP isoforms .

How can contradictory data on the compound’s biological activity across different cell lines be resolved?

Advanced Research Question
Perform a systematic review of assay conditions (e.g., cell passage number, serum concentration, incubation time) to identify variability sources. Use orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to confirm target specificity. Apply meta-analysis frameworks to reconcile discrepancies, as proposed in , by contextualizing results within the compound’s physicochemical properties (e.g., logP, membrane permeability) .

What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impact?

Advanced Research Question
Adopt a tiered approach per the INCHEMBIOL framework :

Physical-chemical properties : Measure soil/water partition coefficients (Kd) and photodegradation rates under simulated sunlight.

Biotic transformations : Use activated sludge or sediment microcosms to track microbial degradation pathways.

Ecotoxicology : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, Danio rerio) with endpoints aligned with OECD guidelines.

How should researchers validate the compound’s mechanism of action in a complex biological system?

Advanced Research Question
Integrate omics approaches (e.g., transcriptomics, proteomics) with phenotypic screening in 3D organoid models. Use isotopic labeling (e.g., ¹³C/¹⁵N) to trace compound uptake and metabolite formation. Apply Bayesian network analysis to correlate molecular targets with observed phenotypes, ensuring alignment with theoretical frameworks in .

What experimental designs are optimal for evaluating the compound’s enantiomer-specific pharmacokinetics?

Advanced Research Question
Use chiral LC-MS/MS to quantify individual enantiomers in plasma/tissue homogenates from preclinical models. Employ a crossover study design with racemic vs. enantiopure formulations to compare AUC, Cmax, and half-life. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics .

How can researchers address challenges in synthesizing gram-scale quantities without compromising stereochemical integrity?

Basic Research Question
Optimize catalytic asymmetric synthesis using transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity at scale. Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. Validate purity through chiral HPLC and differential scanning calorimetry (DSC) to detect polymorphic changes during scale-up .

What frameworks guide the integration of this compound into a broader structure-activity relationship (SAR) study?

Advanced Research Question
Adopt a quadripolar methodological model :

Theoretical : Link SAR data to computational models (e.g., QSAR, molecular dynamics).

Epistemological : Validate hypotheses through iterative synthesis and bioassay cycles.

Morphological : Map structural variations (e.g., piperazine substitutions) to activity cliffs.

Technical : Use high-throughput screening (HTS) to prioritize analogs for further study.

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